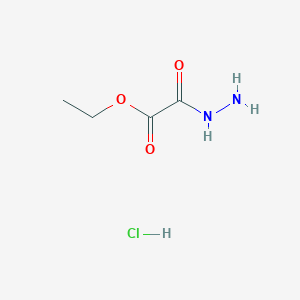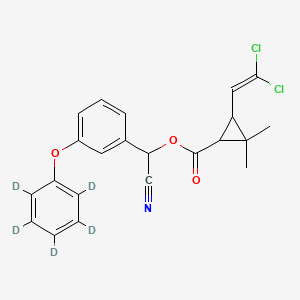
Cypermethrin (Phenoxy-d5) Isomeric Mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cypermethrin (Phenoxy-d5) Isomeric Mixture is a synthetic pyrethroid insecticide that is commonly used in agricultural and household settings to control pests. It is a deuterated version of Cypermethrin, where the phenoxy group is labeled with deuterium. This compound is known for its high efficacy and low toxicity to mammals, making it a popular choice for pest control .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cypermethrin (Phenoxy-d5) Isomeric Mixture involves the reaction of 3-phenoxybenzaldehyde with 2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired isomeric mixture. The deuterated version is prepared by incorporating deuterium into the phenoxy group during the synthesis .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out in controlled environments to prevent contamination and ensure safety .
Analyse Chemischer Reaktionen
Types of Reactions
Cypermethrin (Phenoxy-d5) Isomeric Mixture undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxides, while substitution can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Cypermethrin (Phenoxy-d5) Isomeric Mixture has a wide range of scientific research applications, including:
Chemistry: Used as a standard for pesticide detection and analysis.
Biology: Studied for its effects on various biological systems and organisms.
Medicine: Investigated for its potential therapeutic applications and safety profile.
Industry: Utilized in the development of new insecticides and pest control products
Wirkmechanismus
The mechanism of action of Cypermethrin (Phenoxy-d5) Isomeric Mixture involves the disruption of the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization and paralysis of the insect. This leads to the eventual death of the pest. The molecular targets include the sodium channels, and the pathways involved are related to the nervous system function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Deltamethrin: Known for its high potency and effectiveness against a wide range of pests.
Fenvalerate: Used in agricultural settings for pest control
Uniqueness
Cypermethrin (Phenoxy-d5) Isomeric Mixture is unique due to its deuterated phenoxy group, which enhances its stability and allows for more precise analytical studies. Its isomeric mixture also provides a broader spectrum of activity compared to some other pyrethroids .
Eigenschaften
Molekularformel |
C22H19Cl2NO3 |
|---|---|
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D |
InChI-Schlüssel |
KAATUXNTWXVJKI-YQYLVRRTSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Cl)Cl)[2H])[2H] |
Kanonische SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


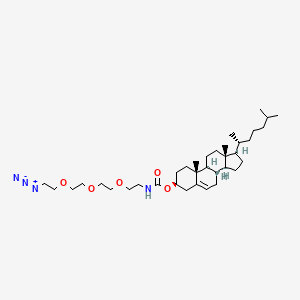
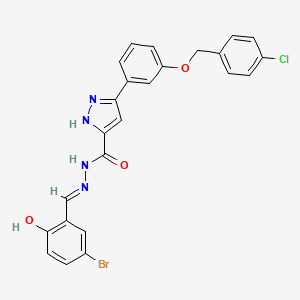
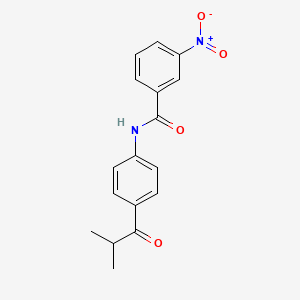

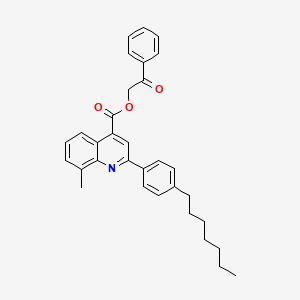

![N,N,2,6-tetradeuterio-4-[[3,5-dideuterio-4-(dideuterioamino)phenyl]methyl]aniline](/img/structure/B12052970.png)
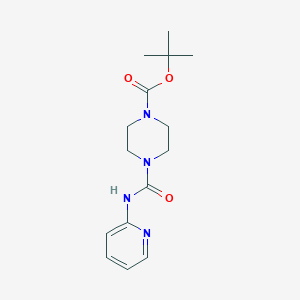
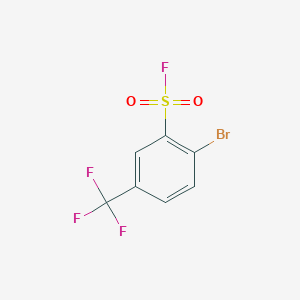
![3-hydroxy-N-(4-methylphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052978.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052983.png)

![N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12053010.png)
